

Application of Glycyl H-1152 hydrochloride in cancer research models.

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Compound of Interest

Compound Name: Glycyl H-1152 hydrochloride

Cat. No.: B024257

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Application of Glycyl H-1152 Hydrochloride in Cancer Research Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

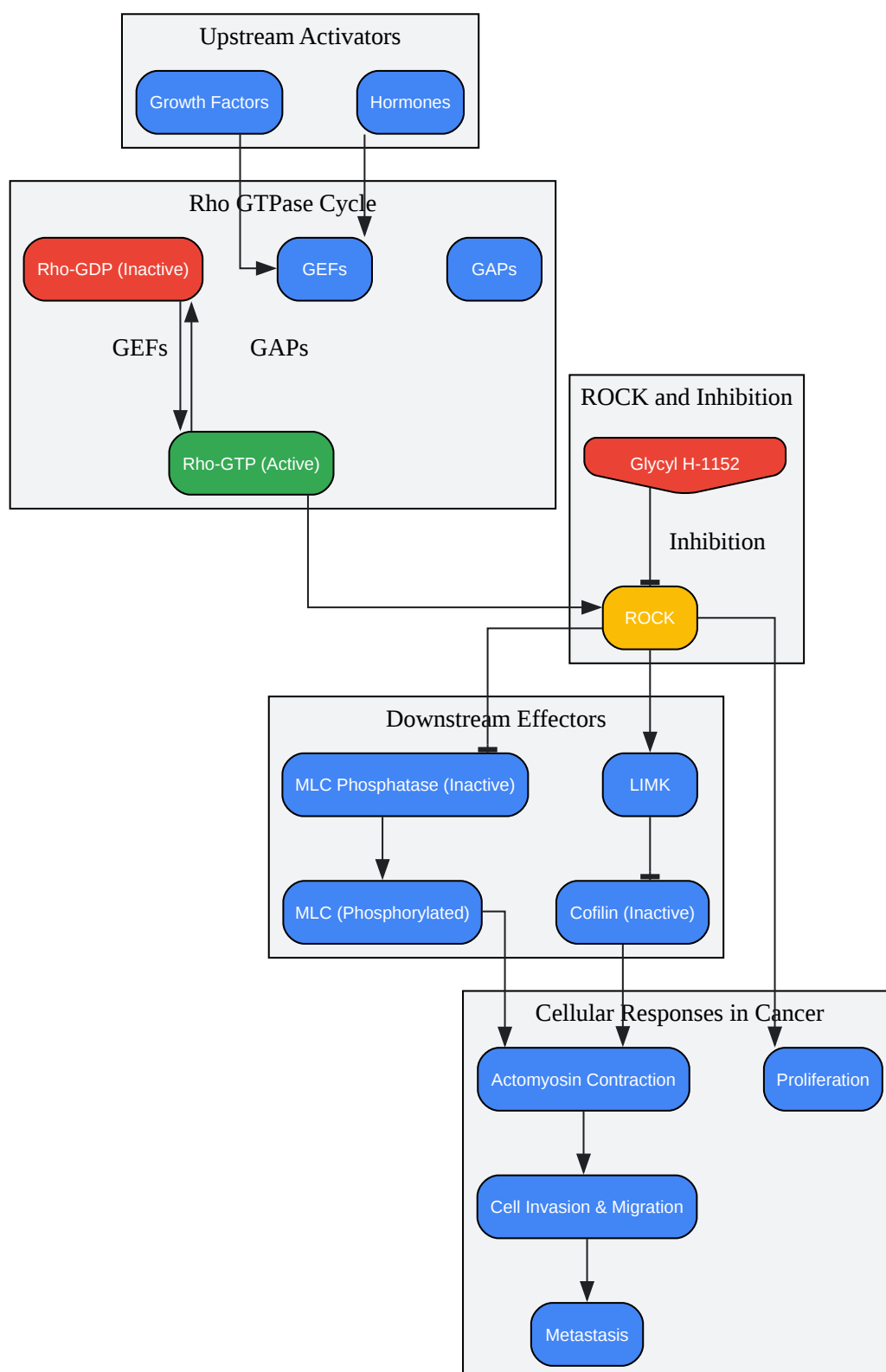
Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), with a significantly higher selectivity for ROCKII.[1][2][3][4] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell polarity, motility, and proliferation.[5] In the context of cancer, aberrant ROCK signaling is frequently observed and contributes to tumor progression, invasion, and metastasis.[5][6] Consequently, the inhibition of ROCK presents a compelling therapeutic strategy in oncology. **Glycyl H-1152 hydrochloride**, as a next-generation ROCK inhibitor, offers a valuable tool for investigating the role of ROCK in cancer and for preclinical evaluation of this therapeutic approach.

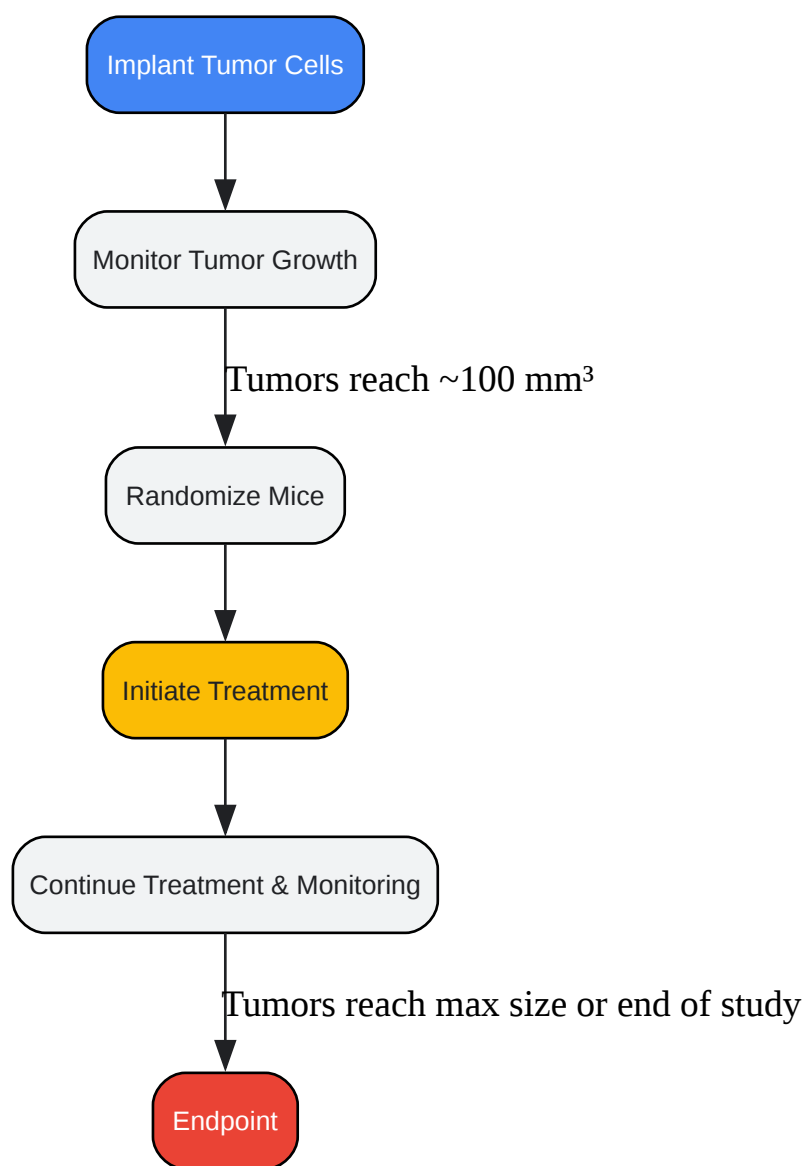
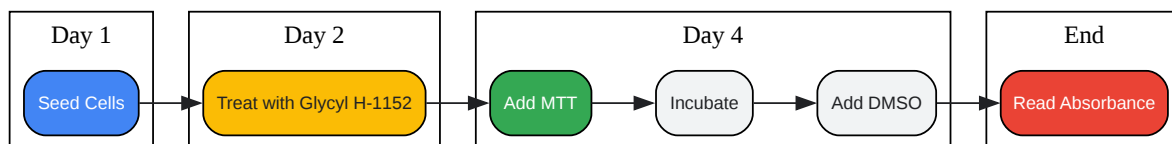
These application notes provide an overview of the mechanism of action of **Glycyl H-1152 hydrochloride** and detailed protocols for its use in key cancer research models.

Mechanism of Action

Glycyl H-1152 hydrochloride exerts its biological effects by competitively inhibiting the ATP-binding site of ROCK kinases.[7] This prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), thereby impeding actomyosin contractility and cell motility. Furthermore, ROCK inhibition can influence other critical cellular processes, including cell cycle progression and survival. The enhanced selectivity of Glycyl H-1152 for ROCKII may offer a more targeted approach with potentially fewer off-target effects compared to less selective ROCK inhibitors.

Signaling Pathway Diagram





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